molecular formula C11H5Cl2NOS B8397640 3,10-Dichlorothieno[3,4-b][1,5]benzoxazepine

3,10-Dichlorothieno[3,4-b][1,5]benzoxazepine

Cat. No. B8397640
M. Wt: 270.1 g/mol
InChI Key: GOPUEEOKRZHUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,10-Dichlorothieno[3,4-b][1,5]benzoxazepine is a useful research compound. Its molecular formula is C11H5Cl2NOS and its molecular weight is 270.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,10-Dichlorothieno[3,4-b][1,5]benzoxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,10-Dichlorothieno[3,4-b][1,5]benzoxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,10-Dichlorothieno[3,4-b][1,5]benzoxazepine

Molecular Formula

C11H5Cl2NOS

Molecular Weight

270.1 g/mol

IUPAC Name

1,4-dichlorothieno[3,4-b][1,5]benzoxazepine

InChI

InChI=1S/C11H5Cl2NOS/c12-10-6-5-16-11(13)9(6)15-8-4-2-1-3-7(8)14-10/h1-5H

InChI Key

GOPUEEOKRZHUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CSC(=C3O2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4.0 g portion of 3-chlorothieno[3,4-b][1,5]benzoxazepin-10(9H)-one (Example 12) and 4.0 g of phosphorus pentachloride in 103 ml of dry toluene is refluxed for 41/2 hours. The reaction mixture is concentrated, then is triturated with toluene to give 3,10-dichlorothieno[3,4-b][1,5]benzoxazepine. A 25 ml amount of dry N-(2-hydroxyethyl)-piperazine and 25 ml of dry toluene is added to the product above and the mixture is heated at 120° C. for 16 hours. The reaction mixture is concentrated to a thick oil, the oil is dissolved in hot 2 N aqueous acetic acid, treated with activated charcoal and filtered through diatomaceous earth. The filtrate is cooled and precipitated with concentrated ammonium hydroxide. The precipitate is collected and extracted into methylene chloride, the organic solution is dried over anhydrous sodium sulfate and eluted through magnesium silicate with 2.5 liters of methylene chloride followed by one liter of 1:1 ethyl acetate:methylene chloride. The combined organic solvents are evaporated to yield 2.0 g of 4-(3-chlorothieno[3,4-b][1,5]-benzoxazepin-10-yl)-1-piperazineethanol.
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4 g
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103 mL
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